(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride
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Overview
Description
(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride is a chemical compound with the molecular formula C16H20ClNOS. It is known for its unique structure, which includes a methoxybenzyl group and a methylthiobenzyl group attached to an amine hydrochloride. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride typically involves the reaction of 4-methoxybenzyl chloride with 4-(methylthio)benzylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The methoxy and methylthio groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated derivatives, nucleophilic substitution products
Scientific Research Applications
(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxybenzyl)amine hydrochloride
- (4-Methylthio)benzylamine hydrochloride
- (4-Methoxyphenyl)methanamine hydrochloride
Uniqueness
(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS.ClH/c1-18-15-7-3-13(4-8-15)11-17-12-14-5-9-16(19-2)10-6-14;/h3-10,17H,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGOQIUWRSGNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=C(C=C2)SC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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